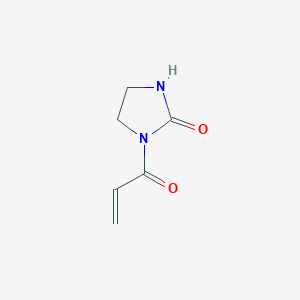

1-Acryloylimidazolidin-2-one

Descripción

1-Acryloylimidazolidin-2-one (CAS 168092-04-4) is a heterocyclic compound featuring a five-membered imidazolidinone ring fused with an acryloyl group. Its molecular structure is defined by substituents at specific positions: R1a (hydrogen, C1–C4 alkyl, benzyl, or oxyalkyl groups), R2a (hydrogen or C1–C4 alkyl), and R3a (hydrogen or methyl) . This compound has garnered attention for its applications in cell culture materials and temperature-responsive polymers, where its acryloyl group enables cross-linking and polymerization under controlled conditions . Its design combines the stability of the imidazolidinone core with the reactivity of the acryloyl moiety, making it suitable for advanced material science and biomedical engineering.

Propiedades

Número CAS |

112756-19-1 |

|---|---|

Fórmula molecular |

C6H8N2O2 |

Peso molecular |

140.14 g/mol |

Nombre IUPAC |

1-prop-2-enoylimidazolidin-2-one |

InChI |

InChI=1S/C6H8N2O2/c1-2-5(9)8-4-3-7-6(8)10/h2H,1,3-4H2,(H,7,10) |

Clave InChI |

NOGWCEWHRRVCQY-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=O)N1CCNC1=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acryloylimidazolidin-2-one typically involves the incorporation of the carbonyl group into 1,2-diamines. One common method is the reaction of N,N’-dialkylethylenediamines with a carbonyl source under oxidative conditions. For instance, the reaction can be carried out using a CO/O2 mixture in the presence of a catalytic amount of selenium at room temperature .

Industrial Production Methods

Industrial production of 1-Acryloylimidazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and reaction parameters is crucial to ensure the sustainability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-Acryloylimidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.

Substitution: The acryloyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the acryloyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

1-Acryloylimidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 1-Acryloylimidazolidin-2-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and other therapeutic applications.

Comparación Con Compuestos Similares

Key Observations :

- Reactivity : The acryloyl group in 1-Acryloylimidazolidin-2-one facilitates radical polymerization, unlike the inert methyl groups in 1,3-dimethyl derivatives .

- Solubility : Allyloxy-hydroxypropyl substituents (CAS 85356-84-9) enhance hydrophilicity, whereas chloro-substituted derivatives exhibit lower aqueous solubility .

- Stability : Methylated derivatives (e.g., 80-73-9) show higher thermal stability due to reduced ring strain, while acryloyl derivatives require controlled storage to prevent premature polymerization .

Physicochemical Properties

A comparative analysis of key physicochemical parameters reveals functional differences:

| Property | 1-Acryloylimidazolidin-2-one | 1,3-Dimethylimidazolidin-2-one | 1-(2-Chloropropanoyl)imidazolidin-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 152.15 | 114.15 | 176.60 |

| LogP | ~0.9 (estimated) | -0.47 | 1.8 |

| Hydrogen Bond Donors | 2 | 1 | 2 |

| Melting Point | Not reported | 8–10°C | 120–122°C |

| Reactivity | High (vinyl group) | Low | Moderate (electrophilic chloro group) |

Sources : Experimental data from CAS records and supplier specifications .

Material Science

Pharmaceutical Chemistry

- 1-(2-Aminoethyl)imidazolidin-2-one (6281-42-1): Serves as a building block for kinase inhibitors, with in silico studies showing favorable ADME profiles (e.g., bioavailability score = 0.55) .

- 1-(2-Chloropropanoyl)imidazolidin-2-one: Demonstrated herbicidal activity in preliminary assays, though toxicity concerns limit its agricultural use .

Limitations and Challenges

- Synthesis Complexity : 1-Acryloylimidazolidin-2-one requires stringent anhydrous conditions to avoid side reactions, increasing production costs .

- Toxicity : Chlorinated derivatives (e.g., 869709-86-4) exhibit higher cytotoxicity (IC₅₀ < 50 µM in HEK293 cells), necessitating careful handling .

Data Tables

Table 1: Structural Similarity Scores (Tanimoto Index)

| Compound | Similarity to 1-Acryloylimidazolidin-2-one |

|---|---|

| 1-(2-Aminoethyl)imidazolidin-2-one | 0.84 |

| 1,3-Dimethylimidazolidin-2-one | 0.81 |

| 1-(2-Chloropropanoyl)imidazolidin-2-one | 0.68 |

Source : Computational similarity analysis from CAS databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.